molecular formula C11H12INO3 B8015847 (3-Hydroxy-4-iodophenyl)(morpholin-4-yl)methanone

(3-Hydroxy-4-iodophenyl)(morpholin-4-yl)methanone

Cat. No.: B8015847
M. Wt: 333.12 g/mol
InChI Key: PUPZXTJQPDNRCH-UHFFFAOYSA-N
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Description

(3-Hydroxy-4-iodophenyl)(morpholin-4-yl)methanone is a chemical compound with the molecular formula C11H12INO3 and a molecular weight of 333.13 g/mol . It is characterized by the presence of a hydroxy group, an iodine atom, and a morpholine ring attached to a methanone group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxy-4-iodophenyl)(morpholin-4-yl)methanone typically involves the reaction of 3-hydroxy-4-iodobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity . The reaction can be represented as follows:

3-Hydroxy-4-iodobenzaldehyde+MorpholineThis compound\text{3-Hydroxy-4-iodobenzaldehyde} + \text{Morpholine} \rightarrow \text{this compound} 3-Hydroxy-4-iodobenzaldehyde+Morpholine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-4-iodophenyl)(morpholin-4-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-hydroxy-4-iodobenzaldehyde, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

(3-Hydroxy-4-iodophenyl)(morpholin-4-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Hydroxy-4-iodophenyl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets and pathways. The hydroxy group and iodine atom play crucial roles in its reactivity and binding affinity to biological molecules. The morpholine ring enhances its solubility and stability, making it a versatile compound for various applications .

Comparison with Similar Compounds

Similar Compounds

  • (3-Hydroxy-4-chlorophenyl)(morpholin-4-yl)methanone
  • (3-Hydroxy-4-bromophenyl)(morpholin-4-yl)methanone
  • (3-Hydroxy-4-fluorophenyl)(morpholin-4-yl)methanone

Uniqueness

(3-Hydroxy-4-iodophenyl)(morpholin-4-yl)methanone is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. The iodine atom increases the compound’s molecular weight and influences its reactivity, making it suitable for specific applications where other halogens may not be as effective.

Properties

IUPAC Name

(3-hydroxy-4-iodophenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO3/c12-9-2-1-8(7-10(9)14)11(15)13-3-5-16-6-4-13/h1-2,7,14H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPZXTJQPDNRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=C(C=C2)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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